molecular formula C7H8N4O4 B12883702 5-Nitro-2-furaldehyde 2-methylsemicarbazone CAS No. 6281-25-0

5-Nitro-2-furaldehyde 2-methylsemicarbazone

Cat. No.: B12883702
CAS No.: 6281-25-0
M. Wt: 212.16 g/mol
InChI Key: HPCZKRCCVQJKGG-RUDMXATFSA-N
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Description

5-Nitro-2-furaldehyde 2-methylsemicarbazone: is a synthetic nitrofuran derivative known for its bacteriostatic and bactericidal properties. It has been widely studied for its antibacterial action against a variety of gram-negative and gram-positive microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furaldehyde 2-methylsemicarbazone typically involves the reaction of 5-nitro-2-furaldehyde with 2-methylsemicarbazide under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the semicarbazone derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous processing techniques to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-furaldehyde 2-methylsemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Nitro-2-furaldehyde 2-methylsemicarbazone is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: The compound is studied for its antibacterial properties, making it a candidate for developing new antibiotics. It has shown effectiveness against a range of bacterial strains .

Medicine: In medicine, it is explored for its potential use in treating bacterial infections. Its bacteriostatic and bactericidal properties make it a promising candidate for pharmaceutical development .

Industry: Industrially, it is used in the production of antibacterial agents and preservatives. Its stability and effectiveness make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Nitro-2-furaldehyde 2-methylsemicarbazone involves the inhibition of bacterial enzymes. The compound interacts with bacterial DNA, leading to the disruption of essential cellular processes. This results in the inhibition of bacterial growth and eventual cell death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 5-Nitro-2-furfural semicarbazone
  • Nitrofurazone
  • Nitrofural

Comparison: 5-Nitro-2-furaldehyde 2-methylsemicarbazone is unique due to its specific structure, which imparts distinct antibacterial properties. Compared to similar compounds, it has shown higher efficacy against certain bacterial strains and better stability under various conditions .

Properties

CAS No.

6281-25-0

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

1-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C7H8N4O4/c1-10(7(8)12)9-4-5-2-3-6(15-5)11(13)14/h2-4H,1H3,(H2,8,12)/b9-4+

InChI Key

HPCZKRCCVQJKGG-RUDMXATFSA-N

Isomeric SMILES

CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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